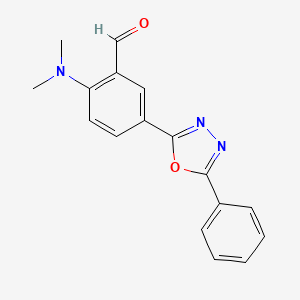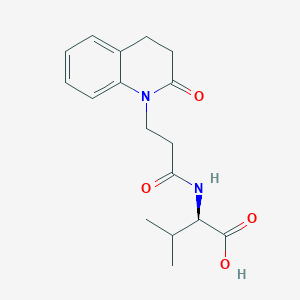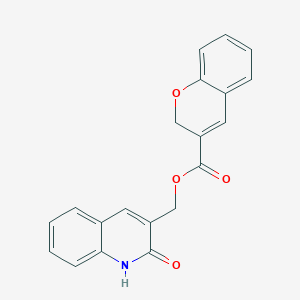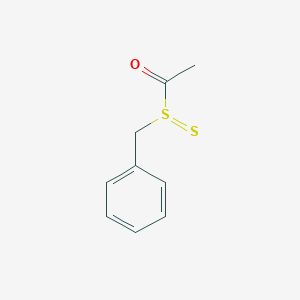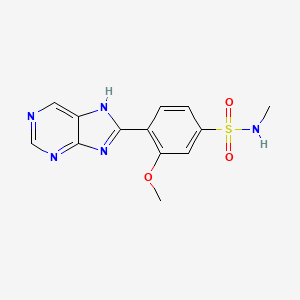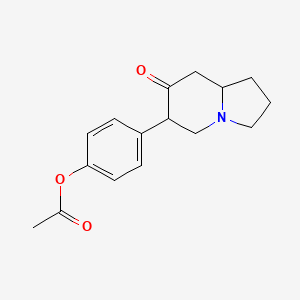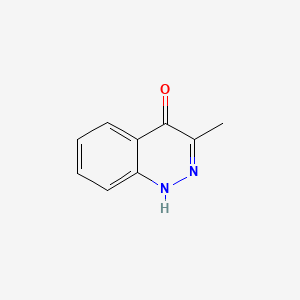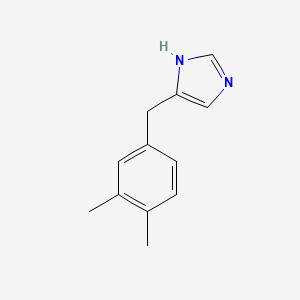
Isodetomidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodetomidine is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is structurally related to detomidine and dexmedetomidine, which are known for their sedative and analgesic properties. This compound is primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isodetomidine typically involves the reaction of 2,3-dimethylbenzyl chloride with imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction conditions are carefully monitored to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Isodetomidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and ketones, while reduction can produce alcohols and amines.
Applications De Recherche Scientifique
Isodetomidine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alpha-2 adrenergic agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential use in human medicine as a sedative and analgesic.
Industry: Utilized in the development of new veterinary drugs and formulations.
Mécanisme D'action
Isodetomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity. The result is sedation, analgesia, and muscle relaxation. The molecular targets include the alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes.
Comparaison Avec Des Composés Similaires
Isodetomidine is similar to other alpha-2 adrenergic agonists such as detomidine and dexmedetomidine. it has unique properties that make it distinct:
Detomidine: Primarily used in veterinary medicine for sedation in horses. It has a longer duration of action compared to this compound.
Dexmedetomidine: Used in both veterinary and human medicine. It is highly selective for alpha-2 adrenergic receptors and has a shorter half-life than this compound.
List of Similar Compounds
- Detomidine
- Dexmedetomidine
- Clonidine
- Xylazine
This compound’s unique combination of properties makes it a valuable compound for various applications in veterinary medicine and scientific research.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-[(3,4-dimethylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-9-3-4-11(5-10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14) |
Clé InChI |
OTTHWAKRQDLKPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=CN=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


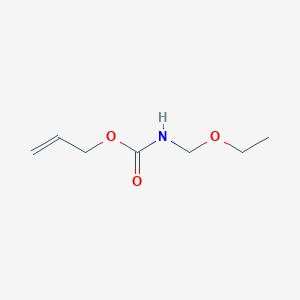
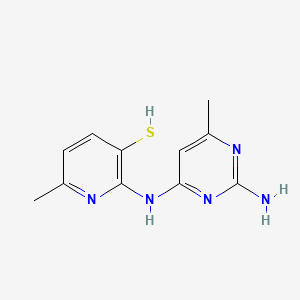
![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)


![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
